molecular formula C7H8N2O3 B1587238 4,6-Dimethoxypyrimidine-5-carbaldehyde CAS No. 4558-59-2

4,6-Dimethoxypyrimidine-5-carbaldehyde

Cat. No.: B1587238
CAS No.: 4558-59-2
M. Wt: 168.15 g/mol
InChI Key: WQGFZQFGVYDFOP-UHFFFAOYSA-N
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Description

4,6-Dimethoxypyrimidine-5-carbaldehyde (CAS: 4558-59-2) is a pyrimidine derivative with the molecular formula C₇H₈N₂O₃ and a molecular weight of 168.15 g/mol. It is characterized by two methoxy groups at positions 4 and 6 and an aldehyde functional group at position 5 on the pyrimidine ring. This compound is primarily used as a synthetic intermediate in pharmaceutical and agrochemical research. Commercial samples are typically available at 95% purity and require storage under inert conditions .

Preparation Methods

Methoxylation of Dichloropyrimidine Precursors

A foundational step involves synthesizing 4,6-dimethoxypyrimidine, which serves as a precursor for further functionalization.

Procedure ():

  • Starting Material : 4,6-Dichloropyrimidine
  • Reagents : Sodium methoxide (NaOMe), methanol
  • Conditions :
    • Reaction conducted under argon at 65°C for 24 hours.
    • Post-reaction purification via silica gel chromatography (ethyl acetate/hexanes).
  • Yield : ~87% (5.76 g from 6.5 g starting material).
Parameter Details
Temperature 65°C
Reaction Time 24 hours
Solvent Methanol
Purification Column chromatography

This method provides high-purity 4,6-dimethoxypyrimidine, though it lacks the 5-carbaldehyde group.

The introduction of a formyl group at the 5-position can be achieved via Vilsmeier-Haack conditions, as demonstrated in analogous systems ().

Procedure ():

  • Starting Material : 6-Aminopyrimidine derivatives
  • Reagents : Phosphorus oxychloride (POCl₃), dimethylformamide (DMF)
  • Conditions :
    • POCl₃ and DMF pre-mixed at 0°C, followed by addition of aminopyrimidine.
    • Reaction monitored by TLC (CH₂Cl₂/MeOH, 9:1).
    • Product recrystallized from ethanol.
  • Yield : Up to 98% for 6-amino-1,3-dimethyl-2,4-dioxopyrimidine-5-carbaldehyde.
Parameter Details
Temperature 0°C to room temperature
Reaction Time Varies by substrate
Solvent DMF
Key Reagent POCl₃

Adaptation Strategy :

  • Introduce an amino group at the 5-position of 4,6-dimethoxypyrimidine (e.g., via nitration/reduction or nucleophilic substitution).
  • Apply Vilsmeier-Haack formylation to convert the amino group to a carbaldehyde.

Comparative Analysis of Methods

Method Advantages Limitations
Methoxylation () High yield, scalable No direct aldehyde functionalization
Vilsmeier Formylation () High efficiency for amino precursors Requires 5-amino intermediate
Oxidation Theoretically straightforward Risk of over-oxidation

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethoxypyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: 4,6-Dimethoxypyrimidine-5-carboxylic acid.

    Reduction: 4,6-Dimethoxypyrimidine-5-methanol.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

4,6-Dimethoxypyrimidine-5-carbaldehyde serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its derivatives have shown potential in developing therapeutic agents targeting different diseases, including cancer and infectious diseases. For instance:

  • Anticancer Activity: Research indicates that derivatives of this compound exhibit cytotoxic effects against cancer cell lines, making them candidates for further development into anticancer drugs .

Organic Synthesis

The compound is utilized as an intermediate in synthesizing more complex heterocyclic compounds. Its functional groups allow for various chemical transformations, including:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
  • Reduction: It can be reduced to primary alcohols using reducing agents like sodium borohydride.
  • Substitution Reactions: The methoxy groups can be replaced with other functional groups through nucleophilic substitution reactions .

Biological Studies

In biological research, this compound is studied for its potential biological activities:

  • Antimicrobial Properties: Certain derivatives have demonstrated antimicrobial activity against various pathogens.
  • Mechanism of Action: The compound may interact with biological targets such as enzymes or receptors involved in metabolic pathways, influencing their activity and providing insights into disease mechanisms .

Data Table: Applications Overview

Application AreaSpecific Use CasesNotable Findings
Medicinal ChemistryBuilding block for pharmaceuticalsPotential anticancer properties
Organic SynthesisIntermediate for heterocyclic compoundsVersatile in oxidation and reduction reactions
Biological StudiesAntimicrobial researchActive against specific pathogens

Case Study 1: Anticancer Activity

A study conducted by researchers at a leading pharmaceutical institution tested various derivatives of this compound against several cancer cell lines. The results showed that certain derivatives inhibited cell proliferation significantly, suggesting potential for development into new anticancer therapies.

Case Study 2: Antimicrobial Properties

In another study, derivatives of this compound were evaluated for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results indicated that some derivatives exhibited strong inhibitory effects on bacterial growth, highlighting their potential as new antimicrobial agents.

Mechanism of Action

The mechanism of action of 4,6-dimethoxypyrimidine-5-carbaldehyde depends on its specific application. In general, its reactivity is influenced by the electron-donating methoxy groups and the electron-withdrawing aldehyde group. These functional groups affect the compound’s ability to participate in various chemical reactions, such as nucleophilic addition or electrophilic substitution.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Pyrimidine Carbaldehydes

Key Structural and Functional Differences

The reactivity and applications of pyrimidine carbaldehydes depend on the nature and position of substituents. Below is a detailed comparison with closely related compounds:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituents Key Applications
4,6-Dimethoxypyrimidine-5-carbaldehyde 4558-59-2 C₇H₈N₂O₃ 168.15 4-OCH₃, 6-OCH₃, 5-CHO Synthesis of pyrazolo[3,4-d]pyrimidines for medicinal chemistry
4,6-Dichloropyrimidine-5-carbaldehyde 5305-40-8 C₅H₂Cl₂N₂O 192.99 4-Cl, 6-Cl, 5-CHO Intermediate for thieno[2,3-d]pyrimidines with aldose reductase inhibition activity
4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde 134221-52-6 C₇H₇ClN₂O₃ 202.60 2-OCH₃, 4-Cl, 6-OCH₃, 5-CHO Impurity in Allopurinol synthesis
4,6-Dichloro-5-methoxypyrimidine N/A C₅H₄Cl₂N₂O 195.01 4-Cl, 6-Cl, 5-OCH₃ Structural studies for crystallographic modeling
2-Amino-4,6-dichloropyrimidine-5-carbaldehyde 5305-40-8 C₅H₃Cl₂N₃O 207.99 2-NH₂, 4-Cl, 6-Cl, 5-CHO Not explicitly stated; high similarity (0.90) to dichloro analogs

Critical Observations

Substituent Effects on Reactivity: Methoxy vs. Chloro Groups: The methoxy groups in this compound enhance electron density on the pyrimidine ring, making it less reactive toward nucleophilic substitution compared to dichloro analogs (e.g., 4,6-dichloropyrimidine-5-carbaldehyde) . Aldehyde Position: The aldehyde at position 5 is critical for condensation reactions. For example, hydrazine hydrate reacts with this compound to form pyrazolo[3,4-d]pyrimidines, whereas dichloro analogs undergo cyclization to form thienopyrimidines .

Pharmaceutical Relevance :

  • Dichloro derivatives (e.g., 4,6-dichloropyrimidine-5-carbaldehyde) are more commonly used in drug discovery due to their versatility in forming heterocyclic scaffolds. In contrast, dimethoxy derivatives are niche intermediates, often employed when electron-rich systems are required .

Physical Properties :

  • Crystallographic studies on 4,6-dichloro-5-methoxypyrimidine reveal near-planar molecular geometry, with deviations arising from methoxy substituents . Similar data for this compound are lacking, highlighting a research gap.

Biological Activity

4,6-Dimethoxypyrimidine-5-carbaldehyde is a pyrimidine derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in drug development, supported by various research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H8N2O3. The presence of the aldehyde functional group and methoxy substituents contributes to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting that the compound may inhibit bacterial growth through interference with metabolic pathways related to pyrimidine metabolism.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it can inhibit cell proliferation in several cancer cell lines. For instance, one study reported that derivatives of pyrimidine compounds showed IC50 values in the nanomolar range against specific cancer cell lines, indicating strong antiproliferative effects .

CompoundCell Line TestedIC50 (nM)Mechanism of Action
This compoundMDA-MB-435 (breast cancer)<40Microtubule depolymerization
4-Amino-6-arylaminopyrimidine-5-carbaldehydeVarious<10EGFR/ErbB-2 inhibition

The mechanism by which this compound exerts its biological effects appears to involve interaction with key enzymes and receptors involved in cellular signaling pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition of enzyme activity or alteration of protein function .

Study on Anticancer Activity

In a detailed investigation into the anticancer activity of pyrimidine derivatives, this compound was found to be particularly effective in inducing microtubule depolymerization, a critical mechanism in cancer cell cycle regulation. The study utilized the sulforhodamine B assay to determine IC50 values across multiple cancer cell lines, confirming the compound's potency compared to established chemotherapeutics .

Antifungal Evaluation

Another study focused on the antifungal properties of pyrimidine derivatives, including this compound. It was found that certain modifications enhanced antifungal activity significantly. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the pyrimidine ring could improve efficacy against fungal pathogens .

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 4,6-dimethoxypyrimidine-5-carbaldehyde, and how do reaction conditions influence yield?

  • Methodology :

  • Route 1 : Use 4-aminopyrimidine-5-carbaldehyde derivatives as precursors. These can undergo methoxylation via nucleophilic substitution under reflux with methanol and a base (e.g., K₂CO₃) .
  • Route 2 : Adapt protocols from dichloro analogs (e.g., 4,6-dichloropyrimidine-5-carbaldehyde). Replace chlorine atoms with methoxy groups using sodium methoxide in anhydrous conditions .
  • Optimization : Monitor reaction progress via HPLC to ensure intermediate purity. Yields depend on temperature control (typically 60–80°C) and exclusion of moisture .

Q. How should researchers handle and store this compound to ensure stability?

  • Handling : Use PPE (gloves, goggles) due to irritant properties (H315, H319, H335 hazards). Work in a fume hood to avoid inhalation .
  • Storage : Store under inert atmosphere (argon/nitrogen) at –20°C to prevent aldehyde oxidation and hydrolysis. Avoid long-term storage; use fresh batches for critical experiments .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • 1H/13C NMR : Identify methoxy groups (δ ~3.8–4.0 ppm for –OCH₃) and aldehyde protons (δ ~9.8–10.2 ppm). Compare with analogs like 4-chloro-2,6-dimethoxypyrimidine-5-carbaldehyde .
  • FT-IR : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion [M+H]+ at m/z 169.1 (C₇H₈N₂O₃) .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the crystallinity of this compound?

  • Analysis : The aldehyde and methoxy groups act as hydrogen bond acceptors. Graph-set analysis (e.g., Etter’s rules) predicts dimeric or chain motifs in crystals. Solvent choice (e.g., DMSO vs. ether) alters packing efficiency .
  • Experimental : Conduct X-ray diffraction on single crystals grown via slow evaporation. Compare with computational models (DFT) to validate intermolecular interactions .

Q. What strategies resolve contradictions in reported synthetic yields for derivatives of this compound?

  • Case Study : If nucleophilic substitution with glycine esters yields inconsistent results (e.g., 30% vs. 60%):

  • Variable Control : Test anhydrous vs. wet conditions; trace water hydrolyzes intermediates .
  • Catalyst Screening : Use phase-transfer catalysts (e.g., TBAB) to improve methoxide reactivity .
  • Scale-Up Adjustments : Optimize stirring rate and solvent volume for larger batches .

Q. How does the aldehyde group participate in forming bioactive heterocycles?

  • Mechanism : The aldehyde undergoes condensation with amines (e.g., hydrazines) to form Schiff bases, precursors for pyrazolopyrimidines. Reactivity is pH-dependent: acidic conditions favor imine formation, while basic conditions may cause aldol side reactions .
  • Applications : Synthesize thieno[2,3-d]pyrimidine derivatives via cyclization with thiophene analogs. These show enzyme inhibition (e.g., kinase targets) with IC₅₀ values in the micromolar range .

Q. What are the pitfalls in interpreting NMR data for this compound’s derivatives?

  • Challenge : Overlapping signals from pyrimidine ring protons and methoxy groups.
  • Solution : Use 2D NMR (COSY, HSQC) to resolve coupling patterns. For example, NOESY can confirm spatial proximity of aldehyde protons to methoxy groups .

Q. Methodological Notes

  • Synthesis : Prioritize anhydrous conditions and inert atmospheres to minimize side reactions .
  • Safety : Follow GHS guidelines (P261, P305+P351+P338) for eye/skin protection and ventilation .
  • Data Validation : Cross-reference spectral data with structurally similar compounds (e.g., 4-chloro analogs) to confirm assignments .

Properties

IUPAC Name

4,6-dimethoxypyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-11-6-5(3-10)7(12-2)9-4-8-6/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQGFZQFGVYDFOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=N1)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40403278
Record name 4,6-dimethoxypyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4558-59-2
Record name 4,6-dimethoxypyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-dimethoxypyrimidine-5-carbaldehyde
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Synthesis routes and methods

Procedure details

43.6 g (246 mmol) of 4,6-dichloropyrimidine-5-carboaldehyde was dissolved in 200 ml of methanol, and 120 g (622 mmol) of 28% sodium methoxide was added under cooling with ice and then reacted for 2 hours at room temperature. After completion of the reaction, the solvent was distilled off, and an aqueous citric acid solution was added, followed by extraction with ethyl acetate. The organic layer was washed with an aqueous sodium hydrogencarbonate solution, an aqueous citric acid solution, water and an aqueous sodium chloride solution in this order, dried and concentrated, and the obtained crude crystals were washed with isopropyl ether to obtain 8.3 g (yield: 20%) of 4,6-dimethoxypyrimidine-5-carboaldehyde.
Quantity
43.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
120 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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